Electrophilic Bromination Rate Constant at C7 Position Relative to Alternative Indazole Positions
The C7 position of indazole exhibits substantially lower inherent reactivity toward electrophilic bromination compared to the C5 and C3 positions, establishing a rank-order reactivity profile that dictates synthetic accessibility and position-specific substitution strategies [1]. Kinetic studies of molecular indazole bromination with Br₂ in aqueous solution at 25°C reveal bimolecular rate coefficients (10⁻³ kᵇⁱ / dm³ mol⁻¹ s⁻¹) of 4.2 at position 5, 2.8 at position 3, and 0.4 at position 7 [1]. This quantitative difference—the C7 position reacts approximately 10.5× slower than the C5 position—explains why 3,7-dibromo-5-chloro-1H-indazole requires a distinct synthetic route rather than simple exhaustive bromination of 5-chloro-1H-indazole [1].
| Evidence Dimension | Bimolecular rate coefficient for Br₂ electrophilic attack (10⁻³ kᵇⁱ / dm³ mol⁻¹ s⁻¹ at 25°C) |
|---|---|
| Target Compound Data | C7 position: 0.4 |
| Comparator Or Baseline | C5 position: 4.2; C3 position: 2.8 |
| Quantified Difference | C7 reactivity is 10.5-fold lower than C5; 7-fold lower than C3 |
| Conditions | Molecular indazole, aqueous solution, 25°C |
Why This Matters
This quantitative reactivity differential informs procurement decisions by demonstrating that C7-brominated indazoles cannot be reliably obtained through standard exhaustive bromination protocols applicable to more reactive positions, necessitating targeted synthetic approaches specific to the 3,7-dibromo-5-chloro substitution pattern.
- [1] Boulton BE, Coller BAW. Kinetic Studies of Bromination of Indazole in Aqueous Solution. Journal of the Chemical Society. 1971. View Source
